molecular formula C16H22O4 B14501459 6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 63165-38-8

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14501459
CAS No.: 63165-38-8
M. Wt: 278.34 g/mol
InChI Key: JPXNWBDNQCYZQN-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with methoxy groups at the 6 and 8 positions, a pentyl chain at the 3 position, and a dihydro-1H-2-benzopyran-1-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through various synthetic routes. One common method involves the hydrogenation of pulvilloric acid, which leads to the aromatization of the nucleus, giving dihydropulvilloric acid. This intermediate can then be esterified and methylated to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-iminonaphthalene
  • 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
  • 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one

Uniqueness

6,8-Dimethoxy-3-pentyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern and the presence of a pentyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

63165-38-8

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

6,8-dimethoxy-3-pentyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C16H22O4/c1-4-5-6-7-12-8-11-9-13(18-2)10-14(19-3)15(11)16(17)20-12/h9-10,12H,4-8H2,1-3H3

InChI Key

JPXNWBDNQCYZQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1

Origin of Product

United States

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